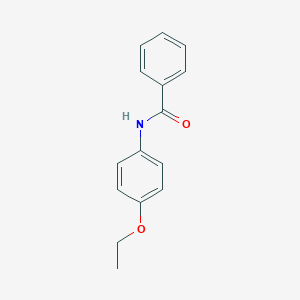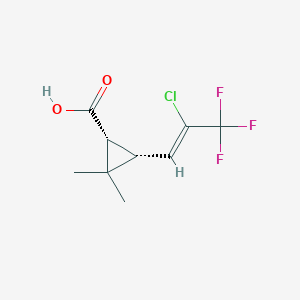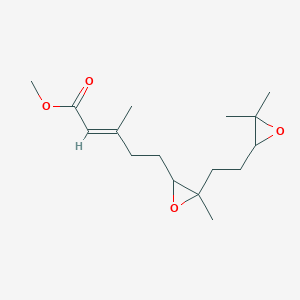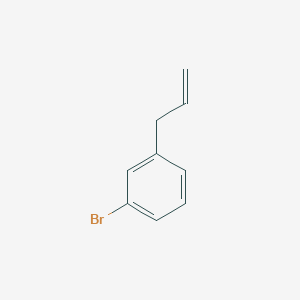
1-Allyl-3-bromobenzene
Vue d'ensemble
Description
1-Allyl-3-bromobenzene is a compound that can be synthesized through various chemical reactions involving bromobenzene derivatives. It is a molecule that consists of a bromobenzene ring substituted with an allyl group at the third position. This compound is of interest due to its potential applications in the synthesis of more complex organic molecules.
Synthesis Analysis
The synthesis of 1-Allyl-3-bromobenzene can be achieved through the alkylation of bromobenzene with allyl-containing reagents. For instance, the alkylation of bromobenzene on zeolite H-USY using allyl alcohol and allyl acetate as alkylating agents has been shown to produce allyl bromobenzene derivatives, including 1-Allyl-3-bromobenzene . Additionally, the one-pot allylboration-Heck reaction of 2-bromobenzaldehydes has been developed to efficiently synthesize 3-methyleneindan-1-ols, which are structurally related to 1-Allyl-3-bromobenzene .
Molecular Structure Analysis
The molecular structure of 1-Allyl-3-bromobenzene is characterized by the presence of a bromine atom attached to the benzene ring, which significantly influences the electronic properties of the molecule. The presence of the allyl group contributes to the reactivity of the compound, allowing for further functionalization. Although the exact structure of 1-Allyl-3-bromobenzene is not detailed in the provided papers, related compounds such as 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene have been synthesized and characterized, suggesting that similar methodologies could be applied to study the structure of 1-Allyl-3-bromobenzene .
Chemical Reactions Analysis
1-Allyl-3-bromobenzene can undergo various chemical reactions due to the presence of the reactive allyl group and the bromine atom. For example, the allyl group can participate in nucleophilic substitution reactions, as seen in the reaction of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole with allyl alcohol to give allyl ether derivatives . The bromine atom also allows for further halogenation reactions, as demonstrated in the synthesis of dibromobenzene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Allyl-3-bromobenzene are influenced by the bromine and allyl substituents on the benzene ring. These substituents affect the molecule's adsorption properties, reactivity, and selectivity in chemical reactions . The spectroscopic properties, such as IR and Raman spectra, can be investigated using computational methods like DFT calculations, as shown in the study of 1-bromo-3-fluorobenzene . These properties are essential for understanding the behavior of 1-Allyl-3-bromobenzene in various chemical environments and for its identification and characterization in the laboratory.
Applications De Recherche Scientifique
Application 1: Synthesis of Allyl- and Propenyl-Substituted 1,3-Benzoxazines and Their Antimicrobial Activity
- Summary of the Application : 1-Allyl-3-bromobenzene is used in the synthesis of new 1,3-benzoxazine derivatives. These derivatives are obtained via Mannich reactions of 2-allyl- and 2-propenylphenol, formaldehyde, and primary amines (benzylamine and 4-bromoaniline). The synthesized compounds are then converted into the corresponding quaternary ammonium salts through interaction with HBr .
- Methods of Application or Experimental Procedures : The synthesis involves Mannich reactions of 2-allyl- and 2-propenylphenol, formaldehyde, and primary amines (benzylamine and 4-bromoaniline). The resulting 1,3-benzoxazine derivatives are then converted into quaternary ammonium salts through interaction with HBr .
- Results or Outcomes : The synthesized compounds were tested for their antimicrobial activity against various organisms such as Staphylococcus aureus, Escherichia coli, Candida albicans, Shigella flexneri, Salmonella enterica, and Aspergillus niger at concentrations of 20, 30, and 50 mg/L. The quaternary salts, especially the compound with an N-benzyl fragment in its structure, exhibited the best antimicrobial properties, manifesting bactericidal and fungicidal activity .
Application 2: Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors
- Summary of the Application : 1-Allyl-3-bromobenzene is used in the Buchwald-Hartwig amination of aryl halides with heterocyclic amines. This process is crucial in the synthesis of highly fluorescent benzodifuran-based star-shaped organic semiconductors .
- Methods of Application or Experimental Procedures : The synthesis involves the Buchwald-Hartwig amination of aryl bromides with heterocyclic amines. The resulting compounds are then used to create novel star-shaped benzodifuran derivatives .
- Results or Outcomes : The synthesized compounds exhibited up to 100% fluorescent quantum yield in the 400-550 nm range. They have potential applications in many fields, including molecular switches, electrical regulators, high-affinity fluorescent probes, potential therapeutic agents, dye-sensitized solar cell sensitizers, polymer materials in polymer solar cells, organic solar cells, organic thin-film transistor and di layers in organic light-emitting diodes (LEDs) .
Application 3: Preparation of Allylboronates
- Summary of the Application : 1-Allyl-3-bromobenzene can be used in the preparation of allylboronates. These compounds have significant applications in the synthesis of optically enriched chiral molecules .
- Methods of Application or Experimental Procedures : The synthesis involves the coupling of the synthesis of an achiral allylboronate with a subsequent and analogous reaction, guided by asymmetric catalysis .
- Results or Outcomes : The resulting allylboronates are used in two general approaches: the asymmetric synthesis of a chiral allyl-boronate followed by chirality transfer, and coupling the synthesis of an achiral allylboronate with a subsequent and analogous reaction, guided by asymmetric catalysis .
Application 4: Allylic and Benzylic Halogenation
- Summary of the Application : 1-Allyl-3-bromobenzene can be used in allylic and benzylic halogenation. This process is crucial in the synthesis of allylic halides, which are acquired through a radical chain mechanism .
- Methods of Application or Experimental Procedures : The synthesis involves the presence of halogens with unsaturated molecules such as alkenes. When the halogen concentration is low enough, alkenes containing allylic hydrogens undergo substitution at the allylic position rather than addition at the double bond .
- Results or Outcomes : The product is an allylic halide (halogen on carbon next to double bond carbons). The stability provided by delocalization of the radical in the alkene intermediate is the reason that substitution at the allylic position is favored over competing reactions such as addition at the double bond .
Application 5: Synthesis of Organic Semiconductors
- Summary of the Application : 1-Allyl-3-bromobenzene is used in the Buchwald-Hartwig amination of aryl halides with heterocyclic amines. This process is crucial in the synthesis of highly fluorescent benzodifuran-based star-shaped organic semiconductors .
- Methods of Application or Experimental Procedures : The synthesis involves the Buchwald-Hartwig amination of aryl bromides with heterocyclic amines. The resulting compounds are then used to create novel star-shaped benzodifuran derivatives .
- Results or Outcomes : The synthesized compounds exhibited up to 100% fluorescent quantum yield in the 400-550 nm range. They have potential applications in many fields, including molecular switches, electrical regulators, high-affinity fluorescent probes, potential therapeutic agents, dye-sensitized solar cell sensitizers, polymer materials in polymer solar cells, organic solar cells, organic thin-film transistor and di layers in organic light-emitting diodes (LEDs) .
Safety And Hazards
1-Allyl-3-bromobenzene should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, keep away from open flames, hot surfaces and sources of ignition, and use only non-sparking tools .
Orientations Futures
The future directions of 1-Allyl-3-bromobenzene research could involve its application in the synthesis of natural products. The Brown Allylation, which is used in its synthesis, can be applied to furnish valuable intermediates and versatile building blocks in the synthesis of complex natural products . This makes it a valuable compound in the field of organic chemistry .
Propriétés
IUPAC Name |
1-bromo-3-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-2-4-8-5-3-6-9(10)7-8/h2-3,5-7H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORZVRJVRZBWMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496816 | |
| Record name | 1-Bromo-3-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3-bromobenzene | |
CAS RN |
18257-89-1 | |
| Record name | 1-Bromo-3-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Allyl-3-bromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



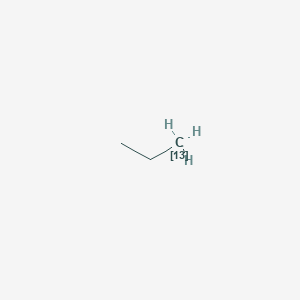


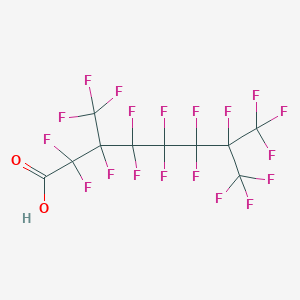


![4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid](/img/structure/B106140.png)
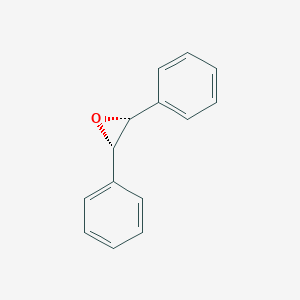
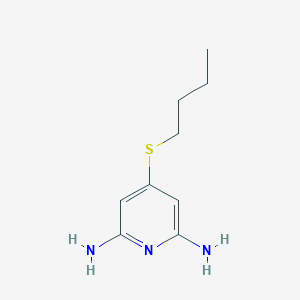
![1-[(E)-2-nitroprop-1-enyl]naphthalene](/img/structure/B106152.png)

